Mycophenolate mofetil hydrochloride

描述

莫非替莫酯盐酸盐是莫非替莫酯的 prodrug,被归类为可逆的肌苷单磷酸脱氢酶抑制剂。这种化合物主要用作免疫抑制剂,以预防肾脏、心脏或肝脏移植的排斥反应。 它以各种商品名销售,包括 CellCept 和 Myfortic .

准备方法

合成路线和反应条件: 莫非替莫酯盐酸盐是通过莫非替莫酯与吗啉乙醇反应合成的。该过程涉及形成莫非替莫酯的吗啉乙基酯。 反应通常在碱性条件下进行,以提高产物的纯度和收率 .

工业生产方法: 莫非替莫酯盐酸盐的工业生产涉及多个步骤,包括通过盐形成和从合适溶剂中重结晶来纯化化合物。 这确保了高水平的药学可接受纯度 .

化学反应分析

反应类型: 莫非替莫酯盐酸盐经历各种化学反应,包括水解、氧化和取代。

常见的试剂和条件:

水解: 此反应在水的存在下发生,导致形成莫非替莫酯。

氧化: 此反应可以使用过氧化氢等氧化剂进行。

科学研究应用

Clinical Applications

1. Organ Transplantation

MMF is primarily indicated for the prevention of organ rejection in kidney, heart, and liver transplants. It is often used in combination with other immunosuppressants such as cyclosporine and corticosteroids. Clinical studies have demonstrated that MMF significantly reduces treatment failure rates compared to azathioprine and placebo:

| Treatment Group | 6-Month Treatment Failure Rate (%) | 12-Month Treatment Failure Rate (%) |

|---|---|---|

| Mycophenolate Mofetil 2 g/day | 30.3 | 7.5 |

| Mycophenolate Mofetil 3 g/day | 38.8 | 12.3 |

| Azathioprine | 47.6 | Not specified |

| Placebo | 56 | Not specified |

These results indicate that MMF is more effective than traditional therapies in preventing acute rejection episodes and improving graft survival .

2. Autoimmune Diseases

MMF has been utilized off-label for treating various autoimmune conditions, including:

- Lupus Nephritis : Studies show that MMF can effectively reduce disease activity and improve renal function in patients with lupus nephritis.

- Autoimmune Hepatitis : MMF serves as a second-line therapy for autoimmune hepatitis unresponsive to first-line treatments.

- Dermatitis : It has been evaluated for use in pediatric patients with dermatitis associated with autoimmune diseases .

Efficacy and Safety

The efficacy of MMF has been well-documented through numerous clinical trials. In a study involving pediatric renal transplant patients, the overall biopsy-proven rejection rate at six months was comparable to that reported in adults, indicating its effectiveness across age groups .

Case Studies

- Nephritis Management : A cohort study involving patients with lupus nephritis showed significant improvements in renal parameters when treated with MMF compared to baseline measurements over a six-month period.

- Transplant Outcomes : A randomized trial assessed the outcomes of renal transplant patients receiving MMF versus those on azathioprine. The study found that MMF-treated patients had lower rates of acute rejection and better overall graft survival .

Adverse Effects

While generally well-tolerated, MMF can cause side effects such as gastrointestinal disturbances, increased risk of infections, and hematological abnormalities (e.g., leukopenia). Monitoring is essential to mitigate these risks during treatment .

作用机制

莫非替莫酯盐酸盐通过抑制肌苷单磷酸脱氢酶发挥其作用,肌苷单磷酸脱氢酶是从头合成鸟嘌呤核苷酸的重要酶。 这种抑制导致鸟嘌呤核苷酸的耗竭,这优先影响 T 淋巴细胞和 B 淋巴细胞,从而抑制细胞介导的免疫反应和抗体形成 . 该化合物在口服给药后迅速水解为莫非替莫酯,它是负责其免疫抑制作用的活性形式 .

类似化合物:

硫唑嘌呤: 另一种用于预防器官排斥和治疗自身免疫性疾病的免疫抑制剂。

环孢素: 一种与莫非替莫酯盐酸盐联合使用的钙调神经磷酸酶抑制剂,用于免疫抑制治疗。

他克莫司: 另一种具有类似作用机制的钙调神经磷酸酶抑制剂.

独特性: 莫非替莫酯盐酸盐的独特性在于它选择性地抑制肌苷单磷酸脱氢酶,与环孢素和他克莫司等钙调神经磷酸酶抑制剂相比,其肾毒性作用更少 . 此外,与莫非替莫酯相比,它具有更高的生物利用度和更少的胃肠道副作用 .

相似化合物的比较

Azathioprine: Another immunosuppressant used to prevent organ rejection and treat autoimmune diseases.

Cyclosporine: A calcineurin inhibitor used in combination with mycophenolate mofetil hydrochloride for immunosuppressive therapy.

Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action.

Uniqueness: this compound is unique due to its selective inhibition of inosine monophosphate dehydrogenase, which results in fewer nephrotoxic effects compared to calcineurin inhibitors like cyclosporine and tacrolimus . Additionally, it has a higher bioavailability and reduced gastrointestinal side effects compared to mycophenolic acid .

生物活性

Mycophenolate mofetil (MMF) hydrochloride is a widely used immunosuppressant, primarily indicated for preventing organ rejection in transplant patients. This article delves into the biological activity of MMF, highlighting its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

Mycophenolate mofetil is a prodrug that is rapidly converted to mycophenolic acid (MPA) in vivo. MPA acts as a selective, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis pathway of purine nucleotides. This inhibition is particularly effective against lymphocytes, which rely heavily on this pathway for proliferation. By reducing the availability of guanosine nucleotides, MMF effectively suppresses T- and B-cell activation and proliferation, thereby exerting its immunosuppressive effects .

Pharmacokinetics

The pharmacokinetic profile of MMF reveals several important characteristics:

- Absorption : MMF is rapidly absorbed with an average bioavailability of approximately 94%. Peak plasma concentrations of MPA are typically reached within 60 to 90 minutes after oral administration .

- Metabolism : After absorption, MMF is hydrolyzed to MPA by carboxylesterases in the liver. MPA is then further metabolized to an inactive glucuronide (MPAG) which undergoes enterohepatic recirculation .

- Distribution : The volume of distribution for MPA is extensive, indicating significant tissue uptake. The drug's pharmacokinetics can vary based on factors such as organ transplant status and concurrent medications .

Table 1: Key Pharmacokinetic Parameters of Mycophenolate Mofetil

| Parameter | Value |

|---|---|

| Bioavailability | ~94% |

| Peak Concentration (Cmax) | 24.5 μg/mL (healthy volunteers) |

| Volume of Distribution | Extensive |

| Half-life | 16-18 hours |

Therapeutic Applications

MMF is primarily utilized in the following contexts:

- Transplantation : It is a cornerstone in immunosuppressive regimens for kidney, heart, and liver transplants. Studies have demonstrated that MMF reduces the incidence and severity of acute rejection episodes while maintaining graft function .

- Autoimmune Diseases : Beyond transplantation, MMF has shown efficacy in treating conditions such as lupus nephritis and pyoderma gangrenosum. A retrospective study involving seven patients with pyoderma gangrenosum found that six experienced a reduction in ulcer size while on MMF therapy .

Case Study 1: Efficacy in Pyoderma Gangrenosum

In a study involving seven patients with pyoderma gangrenosum treated with MMF:

- Results : Six patients showed improvement in ulcer size; four achieved complete healing.

- Adverse Effects : The only significant adverse event was transient anemia in one patient .

Case Study 2: Renal Transplant Recipients

A pooled analysis from three phase III trials involving 1493 renal transplant recipients assessed the effectiveness of MMF:

属性

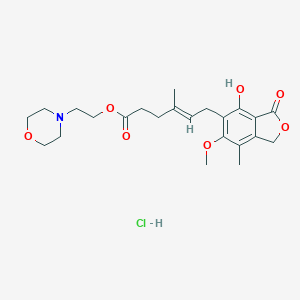

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLCGJBUTJXNOF-HDNKIUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027191 | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116680-01-4 | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116680-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOPHENOLATE MOFETIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。